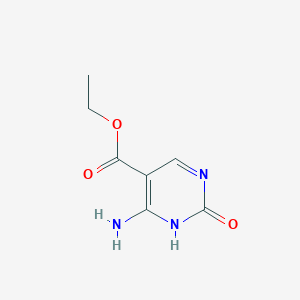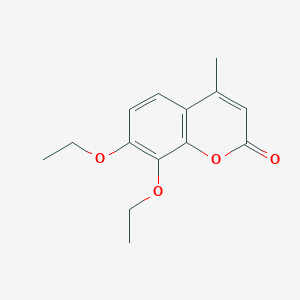
7,8-diethoxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-diethoxy-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as Dicumarol or Bishydroxycoumarin. The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
7,8-diethoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticoagulant, antithrombotic, and anti-inflammatory properties, making it a promising candidate for the treatment of various cardiovascular and inflammatory diseases. The compound has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.
Mécanisme D'action
The mechanism of action of 7,8-diethoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of vitamin K epoxide reductase, an enzyme that is involved in the synthesis of clotting factors in the liver. By inhibiting this enzyme, the compound reduces the production of clotting factors, leading to an anticoagulant effect. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators, leading to an anti-inflammatory effect.
Effets Biochimiques Et Physiologiques
7,8-diethoxy-4-methyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to prolong the prothrombin time, indicating its anticoagulant effect. The compound has also been shown to reduce the expression of inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory effect. In addition, the compound has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-diethoxy-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. The compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, the compound has some limitations for lab experiments. It has a relatively short half-life, and its effects can be rapidly reversed by the administration of vitamin K. In addition, the compound has been shown to have some toxicity, particularly at high doses.
Orientations Futures
There are several future directions for the research on 7,8-diethoxy-4-methyl-2H-chromen-2-one. One potential direction is the development of more potent and selective inhibitors of vitamin K epoxide reductase for the treatment of thrombotic diseases. Another potential direction is the development of derivatives of 7,8-diethoxy-4-methyl-2H-chromen-2-one with improved pharmacokinetic properties and reduced toxicity for the treatment of cancer and inflammatory diseases. Finally, the compound could be studied in combination with other drugs to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 7,8-diethoxy-4-methyl-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate acylated coumarin, which is then hydrolyzed to form the final product. The yield of the reaction is typically around 50%, and the compound can be purified by recrystallization from ethanol.
Propriétés
Numéro CAS |
40713-24-4 |
|---|---|
Nom du produit |
7,8-diethoxy-4-methyl-2H-chromen-2-one |
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
7,8-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O4/c1-4-16-11-7-6-10-9(3)8-12(15)18-13(10)14(11)17-5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
MQEWGRPQDIUPMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |
SMILES canonique |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



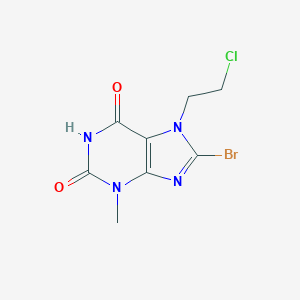

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


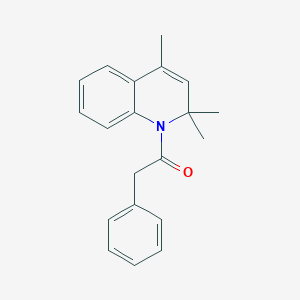
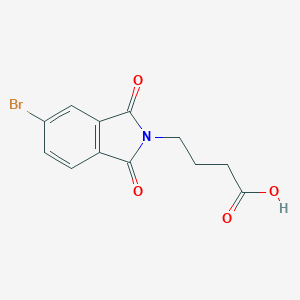
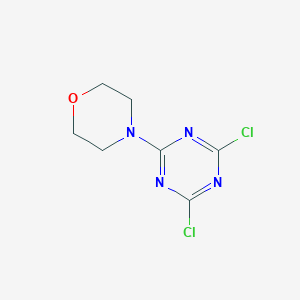
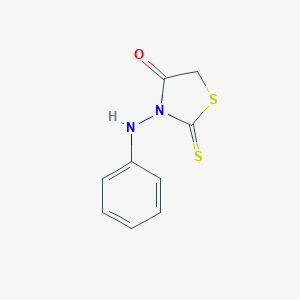
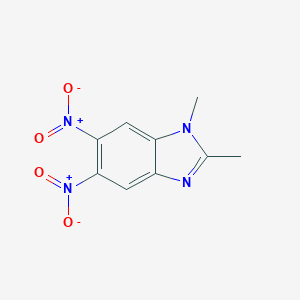
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
